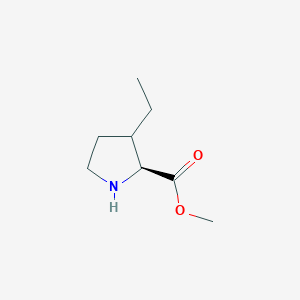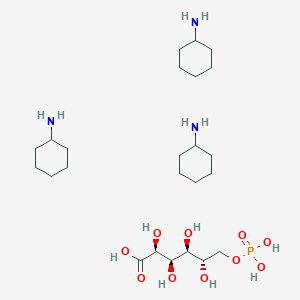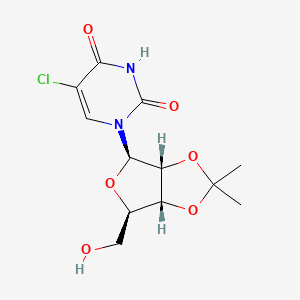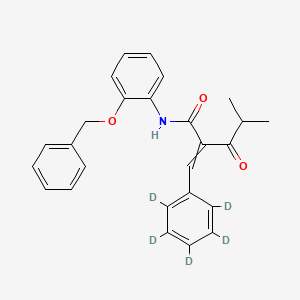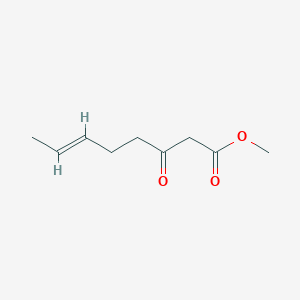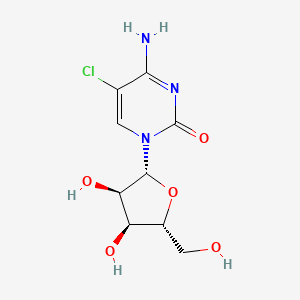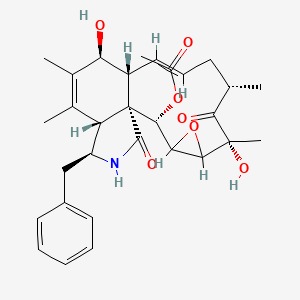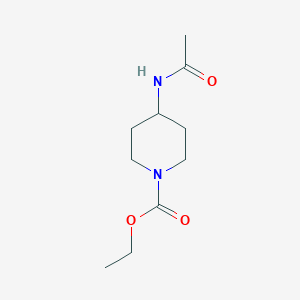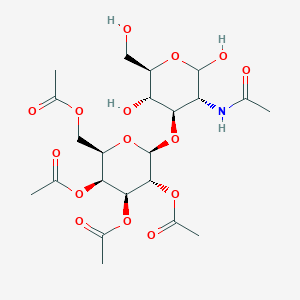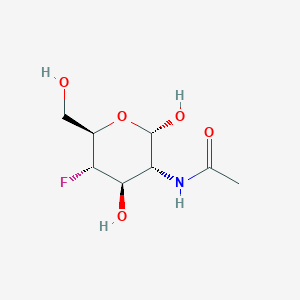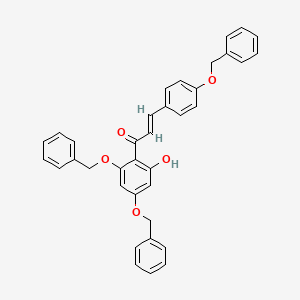
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₃₀O₅ and its molecular weight is 542.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydroperoxide Rearrangement in Organic Synthesis
Hydroperoxides play a crucial role in organic synthesis, serving as intermediates in various industrial processes. The rearrangement of hydroperoxides, akin to the process described by Hamann and Liebscher (2000), highlights the utility of such compounds in the synthesis of phenols, acetones, and other organic compounds. This research area explores the mechanisms and applications of hydroperoxide rearrangement, providing insights into the synthesis of complex organic molecules (Hamann & Liebscher, 2000).
Catalysis and Oxidation Studies
The oxidation of propenoidic phenols catalyzed by specific cobalt complexes, as investigated by Bolzacchini et al. (1996), offers a glimpse into the application of similar phenolic compounds in catalysis. This research underscores the importance of substituents on the phenyl ring and their effect on the yields of oxidized products, which could be relevant for the synthesis and application of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone in catalytic processes (Bolzacchini et al., 1996).
Antioxidant Activity Exploration
The investigation into the effect of benzylic oxygen on the antioxidant activity of phenolic lignans, as studied by Yamauchi et al. (2005), provides a foundation for understanding how the structural features of phenolic compounds influence their antioxidant properties. This research could inform the development of antioxidants based on the structural framework of this compound (Yamauchi et al., 2005).
Material Science Applications
In material science, the substitution effect on chalcone-based materials for corrosion and photocrosslinking applications, explored by Ramkumar et al. (2015), illustrates the potential of chalcone derivatives in developing materials with specific properties such as corrosion inhibition and photocrosslinking capabilities. This research area could encompass the use of this compound in the design and synthesis of new materials (Ramkumar et al., 2015).
Propiedades
IUPAC Name |
(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBAJWKYWOQRCS-DYTRJAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
